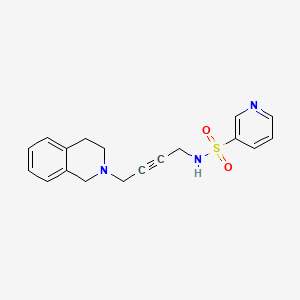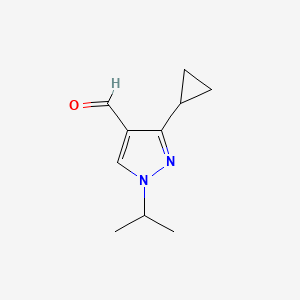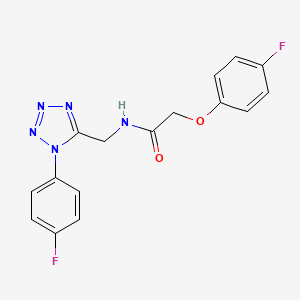![molecular formula C15H14F6N2O2 B2930778 (3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one CAS No. 338415-99-9](/img/structure/B2930778.png)
(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one is a useful research compound. Its molecular formula is C15H14F6N2O2 and its molecular weight is 368.279. The purity is usually 95%.
BenchChem offers high-quality (3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research on compounds with similar structural motifs, such as various aniline derivatives and fluorinated compounds, often focuses on chemical synthesis and the analysis of their structural properties. For instance, the study of tetra(amino)silane organolithium compounds containing Li8 and Li4 cores offers insights into the synthesis and structural characterization of complex organometallic compounds (T. Konrad et al., 2009). These investigations contribute to understanding the bonding and coordination patterns in organolithium compounds, potentially relevant for the synthesis of fluorinated anilines and their derivatives.
Photophysical Properties
The study of substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes reveals how structural modifications can influence photophysical properties (Jye‐Shane Yang et al., 2004). Such research is crucial for designing materials with specific optical characteristics, suggesting potential applications of similar fluorinated compounds in organic electronics, photovoltaics, or as fluorescent markers in biochemical assays.
Catalysis and Organic Transformations
Research in organometallic chemistry, such as the study on Ir(PSiP) pincer catalysts, demonstrates the versatility of metal complexes in facilitating various organic transformations, including C-H bond activation and alkyne dimerization (J. Andrés et al., 2022). The principles derived from these studies can be applied to the development of new catalytic systems involving fluorinated compounds, potentially enhancing the efficiency of synthetic routes to complex fluorinated molecules like the one .
Material Science and Liquid Crystals
The exploration of non-symmetric dimers and their thermal behavior offers valuable insights into liquid crystal design and the influence of molecular shape on phase behavior (G. Yeap et al., 2015). Such research underlines the potential of structurally complex fluorinated compounds in the development of new materials with tailored optical and electronic properties, relevant for display technologies and optical devices.
Propiedades
IUPAC Name |
(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]hexa-3,5-dien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F6N2O2/c1-23(2)8-7-11(9-13(24)14(16,17)18)22-10-3-5-12(6-4-10)25-15(19,20)21/h3-9,22H,1-2H3/b8-7+,11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKKDQKAAHCHMQ-MFDVASPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2930695.png)
![N-[(2-Bromophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2930696.png)
![2-(3,4-Dimethoxyphenyl)-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2930698.png)



![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide](/img/structure/B2930703.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2930707.png)
![Ethyl 6-[(benzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2930708.png)


![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2930713.png)
![2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide](/img/structure/B2930715.png)
